Fmoc-ジプロピルグリシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

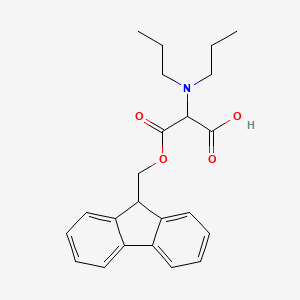

Fmoc-Dipropylglycine is a compound with the CAS Number: 218926-47-7 and a Molecular Weight of 381.47 . It is often used in the field of peptide synthesis .

Synthesis Analysis

Fmoc-Dipropylglycine is synthesized using the Fmoc strategy for solid phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The self-assembly of Fmoc-Dipropylglycine has been studied using combined computational and experimental approaches . All simulations converged to a condensed fibril structure in which the Fmoc groups stack mostly within in the center of the fibril .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . An optimized Fmoc-removal strategy with 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .

Physical And Chemical Properties Analysis

Fmoc-Dipropylglycine has a density of 1.2±0.1 g/cm3 and a boiling point of 576.7±33.0 °C at 760 mmHg .

科学的研究の応用

生体医用におけるペプチドハイドロゲル

Fmoc-ジプロピルグリシン(Fmoc-DPG)は、ペプチドハイドロゲル化剤のより広いクラスの一部です。これらのハイドロゲルは、大量の水または生体液をカプセル化できるネットワークによって形成された三次元材料です。 Fmoc-DPGの近縁体であるFmoc-FFジペプチドは、生理学的条件下でハイドロゲルを形成する能力について広く研究されています 。研究者は、その優れた機械的剛性、調整可能性、および汎用性により、組織工学用の足場としての使用を探求してきました。 Fmoc-FFの局所的な組織は、調製方法および実験条件の影響を大きく受け、その剛性、マトリックスの多孔性、および安定性に影響を与えます .

自立型ハイドロゲル

関連する研究では、Fmoc誘導体化カチオン性ヘキサペプチドをベースとした自立型ハイドロゲルが、潜在的な生体医用用途について調査されています。これらのハイドロゲルは、自己集合、機械的安定性、および生体適合性など、有望な特性を示しています。 研究者は、これらのハイドロゲルをドラッグデリバリーシステム、創傷治癒足場、および組織工学マトリックスとして使用することを探求してきました .

超分子ナノ構造

さまざまな生体機能性ハイドロゲル材料は、ペプチド誘導体の自己集合を通じて水性媒体中で製造できます。Fmoc-DPGは、他のFmoc誘導体化ペプチドとともに、超分子ナノ構造を形成します。これらのナノ構造は、ドラッグデリバリー、組織再生、および診断に影響を与えます。 これらのナノ構造の自己集合挙動を理解することは、その特性を調整するために不可欠です .

Safety and Hazards

While specific safety data for Fmoc-Dipropylglycine was not found, Fmoc compounds generally require careful handling. For example, Fmoc-Cl is harmful if inhaled and causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling Fmoc compounds .

将来の方向性

Peptide drug development, including Fmoc-Dipropylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptide drugs have been widely used in the prevention, diagnosis, and treatment of various diseases due to their wide indications, high safety, and remarkable efficacy . The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs .

作用機序

Target of Action

The primary target of Fmoc-Dipropylglycine is the amino group of an activated incoming amino acid in the process of peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the amino group, allowing for the activation of the carboxyl group of an amino acid .

Mode of Action

Fmoc-Dipropylglycine interacts with its targets through a two-step mechanism. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base . The removal of the Fmoc group is crucial in order to secure a good quality product in peptide synthesis .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Pharmacokinetics

It is known that the fmoc group is stable under various conditions, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of Fmoc-Dipropylglycine is the formation of peptides. The Fmoc group allows for the synthesis of peptides of significant size and complexity . In addition, Fmoc-Dipropylglycine can self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .

Action Environment

The action of Fmoc-Dipropylglycine can be influenced by environmental factors. For instance, the efficiency of the reaction could be affected by side reactions and by-product formation . Moreover, the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides can have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .

生化学分析

Biochemical Properties

Fmoc-Dipropylglycine, like other Fmoc-modified amino acids, plays a role in biochemical reactions through its ability to form stable gels . The gelation can be induced by either lowering the pH of an aqueous solution of Fmoc-Dipropylglycine or by the addition of water to a solution of Fmoc-Dipropylglycine in a solvent such as DMSO

Cellular Effects

Studies on similar compounds like Fmoc-diphenylalanine have shown that they can have cytotoxic effects at high concentrations

Molecular Mechanism

It is known that the Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions

Temporal Effects in Laboratory Settings

Studies on similar compounds like Fmoc-diphenylalanine have shown that the gel properties can be followed with time

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHDROCXVRQYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218926-47-7 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)

![4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2539435.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)

![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)